molecular formula C29H35OP B8059803 Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine

Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine

Cat. No. B8059803
M. Wt: 430.6 g/mol
InChI Key: JOSMCDDTSORSFI-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine is a useful research compound. Its molecular formula is C29H35OP and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sustainable Protocol for Sonogashira Reactions : Dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphine, a water-soluble Pd complex, was used in a copper-free and sustainable reaction protocol for Sonogashira cross couplings. This protocol employed a water/ipropanol mixture as the solvent and K2CO3 as the base, enabling the reaction of various heterocyclic and aryl bromides and chlorides with acetylenes in near quantitative yield (Fleckenstein & Plenio, 2008).

  • Ligand Exchange Reactions in the [Au(L)Cl] System : The relative L−Au bond dissociation enthalpies of [Au(L)Cl] (L = various ligands including dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine) were examined. This study focused on the intrinsic steric and electronic properties of the ancillary ligand, providing insights into the bond dissociation enthalpies for these ligands (Fortman & Nolan, 2010).

  • Stable Frustrated Lewis Pairs-Hydrogen Adducts in Water : Dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine was synthesized and characterized, with a focus on its reactivity with molecular hydrogen or water. DFT studies indicated that heterolytic splitting of water or hydrogen by this phosphinoborane is both endergonic but close in thermodynamics, offering insights into its potential applications in polar solvents (Sorochkina et al., 2017).

  • Palladium-Catalyzed Carboxylation with Atmospheric Carbon Dioxide : The use of Pd(OAc)2/dicyclohexyl (2′,6′‐dimethoxy‐[1,1′‐biphenyl]‐2‐yl)phosphine (SPhos) in the efficient direct carboxylation of benzyl chlorides with CO2 was developed. This reaction highlights the potential of this phosphine in facilitating CO2 insertion into the PdII−C bond, supported by a DFT study (Zhang et al., 2015).

  • C–P Bond-Forming Cross-Coupling in Water : Aryl(dicyclohexyl)phosphines were prepared by a catalytic C–P bond-forming cross-coupling reaction of haloarenes with dicyclohexylphosphine under heterogeneous conditions in water. This study demonstrates the utility of dicyclohexylphosphine in water-based, environmentally benign chemical processes (Hirai & Uozumi, 2017).

properties

IUPAC Name

dicyclohexyl-[2-(2-methoxynaphthalen-1-yl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35OP/c1-30-27-21-20-22-12-8-9-17-25(22)29(27)26-18-10-11-19-28(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h8-12,17-21,23-24H,2-7,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSMCDDTSORSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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